5-((2-Methylpropyl)amino)-8-(3-(trifluoromethyl)phenyl)-3H,6H-1,4,5a,8a-tetraazaacenaphthylene-3-one
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Overview
Description
5-((2-Methylpropyl)amino)-8-(3-(trifluoromethyl)phenyl)-3H,6H-1,4,5a,8a-tetraazaacenaphthylene-3-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetraazaacenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of trifluoromethylating agents and specific catalysts to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-((2-Methylpropyl)amino)-8-(3-(trifluoromethyl)phenyl)-3H,6H-1,4,5a,8a-tetraazaacenaphthylene-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
5-((2-Methylpropyl)amino)-8-(3-(trifluoromethyl)phenyl)-3H,6H-1,4,5a,8a-tetraazaacenaphthylene-3-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-((2-Methylpropyl)amino)-8-(3-(trifluoromethyl)phenyl)-3H,6H-1,4,5a,8a-tetraazaacenaphthylene-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
Trifluoromethyl ketones: Valuable synthetic targets with applications in medicinal chemistry.
Uniqueness
5-((2-Methylpropyl)amino)-8-(3-(trifluoromethyl)phenyl)-3H,6H-1,4,5a,8a-tetraazaacenaphthylene-3-one stands out due to its tetraazaacenaphthylene core and the presence of both a trifluoromethyl group and an amino group. This unique combination of functional groups provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
125109-98-0 |
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Molecular Formula |
C19H18F3N5O |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-(2-methylpropylamino)-11-[3-(trifluoromethyl)phenyl]-1,2,6,8-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,10-tetraen-5-one |
InChI |
InChI=1S/C19H18F3N5O/c1-11(2)9-23-18-25-16(28)14-10-24-27-15(6-7-26(18)17(14)27)12-4-3-5-13(8-12)19(20,21)22/h3-6,8,10-11H,7,9H2,1-2H3,(H,23,25,28) |
InChI Key |
UXYMNHRBNKGXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=O)C2=C3N1CC=C(N3N=C2)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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